3-Methyl-2,2'-bipyridine
Description
Ligand Design Principles in Bipyridine Chemistry
The design of bipyridine ligands is a strategic endeavor aimed at controlling the properties of the resulting metal complexes for specific applications, ranging from catalysis to materials science. lookchem.com The core principle revolves around the modification of the bipyridine scaffold to modulate its steric and electronic characteristics. researchgate.net The introduction of substituents can influence the ligand's π-acceptor/σ-donor properties, which in turn affects the stability and reactivity of the metal complex. scispace.com
Key design principles include:
Electronic Tuning: The installation of electron-donating or electron-withdrawing groups onto the bipyridine rings can systematically alter the redox properties of the metal center. rsc.org For instance, electron-donating groups enhance the electron density on the nitrogen atoms, strengthening the σ-donation to the metal. Conversely, electron-withdrawing groups enhance the π-acceptor character of the ligand, stabilizing lower oxidation states of the metal.
Steric Hindrance: The size and position of substituents can dictate the coordination geometry around the metal ion and can create a specific chiral environment. researchgate.net Sterically demanding groups can enforce distorted geometries, which can be beneficial in catalysis by creating open coordination sites for substrate binding.
Extension of π-Conjugation: Extending the π-system of the bipyridine ligand, for example, through the introduction of aryl or ethynyl (B1212043) groups, is a common strategy to red-shift the absorption and emission properties of the corresponding metal complexes. rsc.org This is particularly relevant for applications in photochemistry and luminescent materials. acs.orgrsc.org
Introduction of Additional Functional Groups: The incorporation of other coordinating groups can transform the bidentate bipyridine into a polydentate ligand, offering more complex coordination modes and potentially enhancing the stability of the metal complex.
The strategic application of these principles allows for the rational design of bipyridine ligands with tailored properties for a multitude of chemical applications.
Strategic Significance of Alkyl Substitution on Bipyridine Core Structures
The substitution of hydrogen atoms with alkyl groups on the bipyridine core is a powerful tool for fine-tuning the ligand's properties. The position and nature of the alkyl group have a profound impact on the resulting metal complex. mdpi.com
The strategic significance of alkyl substitution can be summarized as follows:
Modulation of Electronic Properties: Alkyl groups, such as the methyl group in 3-Methyl-2,2'-bipyridine, are generally considered to be weakly electron-donating through an inductive effect. This can subtly influence the ligand field strength and the redox potentials of the metal complexes.
Increased Solubility: The introduction of alkyl groups often enhances the solubility of both the free ligand and its metal complexes in organic solvents, which is a practical advantage for synthesis, purification, and application in homogeneous catalysis. smolecule.com
Steric Influence on Coordination: The placement of alkyl groups in close proximity to the coordinating nitrogen atoms can introduce steric hindrance, which can affect the coordination number and geometry of the metal center. For example, substitution at the 6- and 6'-positions can significantly hinder the approach of other ligands or substrates. Substitution at the 3-position, as in this compound, introduces a moderate level of steric bulk that can influence the planarity of the bipyridine system upon coordination.
Control of Intermolecular Interactions: In the solid state, alkyl substituents can influence the packing of molecules, preventing close π-π stacking interactions that can sometimes quench luminescence in photofunctional materials. rsc.org
The seemingly simple act of adding a methyl group to the bipyridine framework is, therefore, a strategic choice that allows for a nuanced level of control over the properties of the resulting coordination compounds.
Historical Context of 2,2'-Bipyridine (B1663995) and its Derivatives as Privileged Ligands
The journey of 2,2'-bipyridine from its initial synthesis to its current status as a "privileged ligand" is a story that parallels the development of modern coordination chemistry. First synthesized in 1888, 2,2'-bipyridine quickly garnered attention for its ability to form intensely colored and highly stable complexes with many metal ions, most notably with iron(II). nih.gov The discovery of the tris(2,2'-bipyridine)iron(II) complex, [Fe(bpy)₃]²⁺, was a significant milestone that showcased the exceptional chelating ability of the bipyridine ligand. nih.gov
Throughout the early 20th century, research on 2,2'-bipyridine and its simple derivatives laid the groundwork for our understanding of fundamental concepts in coordination chemistry, including:
Thermodynamics and Kinetics of Complexation: The stability of bipyridine complexes made them ideal systems for studying the factors that govern the formation and dissociation of coordination compounds.
Photochemistry and Photophysics: The discovery of the luminescent properties of ruthenium(II) bipyridine complexes, particularly [Ru(bpy)₃]²⁺, in the latter half of the 20th century opened up new avenues of research in solar energy conversion and photoredox catalysis. wikipedia.org
Electrochemistry: The redox-active nature of bipyridine ligands and their metal complexes has been instrumental in the development of electrochemical sensors and catalysts. reading.ac.ukresearchgate.net
The ease with which the 2,2'-bipyridine scaffold can be functionalized has led to the synthesis of a vast library of derivatives, each with unique properties. mdpi.comnih.gov The introduction of substituents, as exemplified by this compound, is a continuation of this long tradition of ligand design, allowing chemists to build upon the foundational work of the past to create new molecules with tailored functions for contemporary challenges in chemistry. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIHWYXRPSNKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983450 | |
| Record name | 3-Methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64859-47-8 | |
| Record name | Bipyridine, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 2,2 Bipyridine and Analogous Systems
Homocoupling Reactions
Homocoupling reactions involve the dimerization of a single pyridine (B92270) derivative to form a symmetrical bipyridine. These methods are foundational in bipyridine synthesis.
Nickel-catalyzed reductive homocoupling is an effective method for synthesizing symmetrical 2,2'-bipyridines from 2-halopyridines. mdpi.com This approach typically uses a nickel(II) salt, such as nickel(II) chloride (NiCl₂·6H₂O), in the presence of a reducing agent like zinc powder and often includes a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). mdpi.combohrium.com The reaction proceeds under relatively mild conditions and can provide high yields. mdpi.com A key advantage is that the bipyridine product can act as a ligand for the nickel center, which facilitates the coupling process. mdpi.com This method avoids the pre-formation of organometallic reagents, streamlining the synthetic process. bohrium.com
Table 1: Examples of Nickel-Catalyzed Homocoupling for Bipyridine Synthesis
| Catalyst System | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| NiBr₂(PPh₃)₂ / Zn / TEAI | 4-Bromo-2,6-dimethylpyridine | Mild, 24 h | 82% | |
| NiCl₂·6H₂O / PPh₃ / Zn | 2-Halopyridines | Mild | Good | mdpi.com |
The Wurtz and Ullmann reactions are classic methods for forming carbon-carbon bonds.
The Wurtz reaction is useful for creating symmetrical bipyridines and traditionally involves the reaction of pyridines with sodium metal, followed by an oxidant. mdpi.comresearchgate.net The reaction proceeds via a single electron transfer (SET) mechanism from the sodium metal. researchgate.net However, the harsh conditions associated with using metallic sodium have limited its widespread use. mdpi.comresearchgate.net
The Ullmann coupling is a well-established technique for synthesizing symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. mdpi.compreprints.org This reaction traditionally requires high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, which has limited its utility. mdpi.com Modern variations have improved upon the classic Ullmann reaction, with nickel-based catalysts offering a more efficient alternative under milder conditions. For instance, a nickel catalyst prepared from Ni(OAc)₂, NaH, t-BuONa, and PPh₃ has been shown to be effective for the coupling of pyridyl halides. mdpi.compreprints.org
Table 2: Comparison of Wurtz and Ullmann Coupling for Bipyridine Synthesis
| Reaction | Typical Metal | Substrate | Key Characteristics | Reference |
|---|---|---|---|---|
| Wurtz Coupling | Sodium (Na) | Pyridines / Halopyridines | Involves reactive sodium metal, SET mechanism. | mdpi.comresearchgate.net |
| Ullmann Coupling | Copper (Cu) | Halopyridines | Traditionally requires high temperatures; modern variations use Ni-catalysts for milder conditions. | mdpi.compreprints.org |
Dehydrogenative coupling represents an economically and environmentally favorable route for bipyridine synthesis as it involves direct C-H bond activation, avoiding the need for pre-functionalized starting materials. mdpi.compreprints.orgmdpi.com This strategy forms a C-C bond by removing two hydrogen atoms, with water often being the only byproduct. mdpi.com Palladium and ruthenium catalysts have been successfully employed for this transformation. For example, diruthenium complexes can catalyze the dimerization of 4-substituted pyridines at the 2-position. mdpi.compreprints.org Similarly, palladium catalysts have been used in the cross-dehydrogenative coupling (CDC) of pyridines with other heteroarenes, with the regioselectivity sometimes controlled by the choice of oxidant. acs.org
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for constructing unsymmetrical bipyridines by joining two different pyridine-based fragments.
The Suzuki-Miyaura cross-coupling is one of the most widely used methods for forming C(sp²)–C(sp²) bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.commdpi.com In the context of bipyridine synthesis, this typically involves coupling a pyridylboronic acid or ester with a halopyridine. mdpi.comresearchgate.net A significant challenge in this reaction is the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to catalyst inhibition and reduced yields. mdpi.comresearchgate.net To overcome this, significant research has focused on developing robust catalytic systems. This includes the use of highly active palladium catalysts, specialized ligands such as imidazolium (B1220033) salts, or the use of stabilized boron reagents like N-phenyldiethanolamine esters or MIDA boronates. mdpi.comnih.govrsc.org
Table 3: Selected Catalytic Systems for Suzuki-Miyaura Bipyridine Synthesis
| Palladium Catalyst | Ligand / Boron Reagent | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| PdCl₂(dcpp) | Tetrabutylammonium 2-pyridylborate | Chloropyridines | N-methyl ethanolamine (B43304) as an additive increases yield. | mdpi.comnih.gov |
| PdCl₂(PPh₃)₂ | 2-Pyridineboronic acid N-phenyldiethanolamine ester | Bromopyridines | Boronic ester is stable and commercially available. | nih.gov |
| Cyclopalladated ferrocenylimine | 3-Pyridine boronic pinacol (B44631) ester | Pyridyl halides | Catalyst is stable in air; no inert gas needed. | mdpi.compreprints.org |
The Negishi cross-coupling reaction is a highly effective and versatile method for preparing bipyridines, including methyl-substituted derivatives like 3-Methyl-2,2'-bipyridine. orgsyn.orgorgsyn.org The reaction couples an organozinc compound with an organohalide or triflate, typically using a palladium catalyst. wikipedia.org This method is known for its high yields, mild reaction conditions, and excellent tolerance of various functional groups. orgsyn.orgorgsyn.org
The synthesis of methyl-2,2'-bipyridines via Negishi coupling generally involves two main steps: first, the preparation of a pyridylzinc halide reagent, and second, the palladium-catalyzed cross-coupling of this reagent with a halopyridine. orgsyn.orgorgsyn.org The pyridylzinc reagent can be formed either by the direct reaction of a halopyridine with activated zinc or by transmetalation from a pyridyllithium intermediate. orgsyn.org This strategy has been successfully applied to synthesize 4-, 5-, and 6-methyl-2,2'-bipyridines in high yields. acs.org
Table 4: Synthesis of Methyl-2,2'-bipyridines via Negishi Cross-Coupling
| Product | Pyridylzinc Reagent Source | Coupling Partner | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 5-Methyl-2,2'-bipyridine | 2-Bromo-5-methylpyridine + Zn | 2-Bromopyridine | Pd(dba)₂ / P(o-tol)₃ | 76% | acs.org |
| 4-Methyl-2,2'-bipyridine | 2-Bromo-4-methylpyridine + Zn | 2-Bromopyridine | Pd(dba)₂ / P(o-tol)₃ | 80% | acs.org |
| 6-Methyl-2,2'-bipyridine (B1582009) | 2-Bromo-6-methylpyridine + Zn | 2-Bromopyridine | Pd(dba)₂ / P(o-tol)₃ | 83% | acs.org |
C-H Activation and Functionalization Routes
Direct C-H activation has emerged as a powerful strategy for the functionalization of bipyridine scaffolds, offering a more atom-economical route compared to traditional cross-coupling methods that require pre-functionalized starting materials. nih.govrsc.org These routes allow for the introduction of new functional groups directly onto the bipyridine core.
One approach involves the C-H activation of pyridine N-oxides. A versatile method allows for the preparation of trimethylammonium-substituted bipyridines by reacting a bipyridine N-oxide with trimethylamine (B31210) and trifluoroacetic anhydride (B1165640) (TFAA). rsc.org This methodology is scalable and tolerates various substitution patterns on the bipyridine ring. For example, 4,4'-di-tert-butyl-2,2'-bipyridyl N-oxide can be converted to its mono-trimethylaminated analogue in 89% yield. rsc.org This type of functionalization is valuable as it introduces cationic groups that can enhance solubility in polar solvents and significantly alter the electronic properties of the molecule. rsc.org
Metal-catalyzed C-H activation provides another important pathway. Osmium and iridium polyhydride complexes have been shown to promote the regioselective C-H bond activation of substituted 2,2'-bipyridines. csic.es For example, the complex OsH₆(PⁱPr₃)₂ reacts with 6-methyl-2,2'-bipyridine to yield a "rollover cyclometalation" product, OsH₃{κ²-C,N-[C₅(Me)H₂N-py]}(PⁱPr₃)₂, in 86% yield. csic.es This reaction involves the selective rupture of a C-H bond at the 3-position of the methyl-substituted pyridine ring. csic.es
Furthermore, dinuclear palladium pincer complexes have been developed for the synthesis of bipyridine compounds through a combination of picolinic acid decarboxylation and pyridine C-H activation, using Ag₂O as an oxidant. nih.gov
Table 2: Examples of C-H Functionalization on Bipyridine Scaffolds
| Substrate | Reagent/Catalyst | Functionalization Type | Product Yield | Reference |
|---|---|---|---|---|
| 4,4'-di-tert-butyl-2,2'-bipyridyl N-oxide | Trimethylamine, TFAA | Trimethylamination | 89% | rsc.org |
| 6-methyl-2,2'-bipyridine | OsH₆(PⁱPr₃)₂ | Cyclometalation (C-H activation at C3) | 86% | csic.es |
| Pyridine / Picolinic Acid | Dinuclear Palladium Pincer Complex / Ag₂O | C-C Coupling | Good | nih.gov |
This table illustrates different C-H activation and functionalization methods applied to bipyridine derivatives.
Other Specialized Synthetic Pathways
The methyl group on a bipyridine scaffold serves as a handle for further functionalization through oxidation. This transformation allows for the introduction of valuable oxygen-containing functional groups, such as aldehydes and carboxylic acids, which can act as key intermediates for creating more complex molecules. smolecule.comrsc.org
A common method for converting methyl groups on bipyridines to carboxylic acids involves the use of strong oxidizing agents. smolecule.com Selenium dioxide (SeO₂) in dioxane at elevated temperatures (90-120°C) has been effectively used for this purpose. smolecule.com Another approach employs chromium-based oxidants, like sodium dichromate in an acidic medium, which can selectively oxidize benzylic methyl groups to carboxylic acids at temperatures of 80-100°C. smolecule.com This reaction is believed to proceed through an aldehyde intermediate. smolecule.com
More recently, iodine-DMSO mediated oxidation, known as Kornblum oxidation, has gained popularity for the conversion of methyl groups on azaarenes into aldehydes. rsc.org This metal-free method is valued for its mild reaction conditions. The process involves the in-situ iodination of the methyl group, followed by oxidation with DMSO as the oxidant. The resulting heteroaromatic aldehydes are important building blocks in medicinal chemistry and can be isolated or trapped in situ by nucleophiles to generate diverse molecular scaffolds. rsc.org
Table 3: Oxidative Functionalization of Methyl Groups on Azaarenes
| Reagent System | Functional Group Introduced | Typical Conditions | Reference |
|---|---|---|---|
| Selenium dioxide (SeO₂) | Carboxylic Acid | Dioxane, 90-120°C, 18-24h | smolecule.com |
| Sodium dichromate / Acid | Carboxylic Acid | Acidic media, 80-100°C, 6-12h | smolecule.com |
| Iodine (I₂) / DMSO | Aldehyde | Metal-free, mild conditions | rsc.org |
This table summarizes common methods for the oxidative functionalization of methyl groups on bipyridine and other azaarene scaffolds.
Coordination Chemistry of 3 Methyl 2,2 Bipyridine Ligands
General Principles of 2,2'-Bipyridine (B1663995) Coordination
2,2'-Bipyridine (bpy) is a cornerstone ligand in coordination chemistry, recognized for its versatility in forming stable complexes with a vast array of transition metals. wikipedia.orgnih.gov As a bidentate chelating ligand, it coordinates to a metal center through its two nitrogen atoms, forming a stable five-membered ring. wikipedia.orgresearchgate.net This chelation significantly enhances the stability of the resulting complexes compared to those with monodentate pyridine (B92270) ligands. The two pyridine rings in the 2,2'-bipyridine ligand are coplanar, which allows for electron delocalization across the molecule. wikipedia.org This electronic feature is responsible for the distinct optical and redox properties often observed in its metal complexes. wikipedia.org
The coordination of 2,2'-bipyridine to a metal ion can lead to various geometries, with octahedral being particularly common, especially in "tris(bipy)" complexes where three bipyridine ligands coordinate to a single metal ion, represented as [M(bipy)₃]ⁿ⁺. wikipedia.org These tris-chelated complexes are chiral and exist as a pair of enantiomers. wikipedia.org Square planar complexes, such as those with Pt(II), are also well-known. wikipedia.org The electronic properties of the metal complexes can be tuned by introducing different substituents on the bipyridine rings. wikipedia.org For instance, alkyl groups can increase the solubility of the complexes in organic solvents. wikipedia.org The coordination chemistry of 1,10-phenanthroline (B135089) is very similar to that of 2,2'-bipyridine. nih.govresearchgate.net
Stereochemical Aspects of 3-Methyl-2,2'-bipyridine Metal Complexes
The introduction of a methyl group at the 3-position of the 2,2'-bipyridine ring, forming this compound, introduces significant stereochemical considerations in the resulting metal complexes. The methyl group's steric bulk can influence the coordination geometry and the arrangement of ligands around the metal center.
In tris-chelated complexes of unsymmetrical ligands like this compound, two geometric isomers are possible: facial (fac) and meridional (mer). In the fac isomer, the three coordinating nitrogen atoms of one type (e.g., from the methylated pyridine ring) are on one face of the octahedron, while in the mer isomer, they lie on a plane that bisects the octahedron. The relative yield of these isomers can be influenced by the steric hindrance of the substituent. For instance, in a study of ruthenium(II) complexes with 5-alkyl-2,2'-bipyridines, the yield of the facial isomer was found to decrease as the steric bulk of the alkyl group increased. rsc.org
Furthermore, the presence of the methyl group can lead to distinct NMR spectroscopic features. In unsymmetrically substituted 2,2'-bipyridine Ni(II) complexes, the isotropic shifts in the ¹H NMR spectrum can show multiple resonance peaks for a particular proton, which is also observed in Co(II) and Cr(II) complexes. cdnsciencepub.com This complexity arises from the different magnetic environments of the protons in the various isomers and the influence of the paramagnetic metal center.
Ligand Field Effects and Coordination Geometry in this compound Complexes
The introduction of a methyl group on the 2,2'-bipyridine ring can influence the ligand field strength and, consequently, the coordination geometry and electronic properties of the resulting metal complexes. The methyl group is an electron-donating group, which can increase the electron density on the pyridine rings and enhance the σ-donating ability of the nitrogen atoms. This, in turn, can affect the ligand field splitting energy (Δ).
In a study of iridium(III) complexes, the emission properties were found to be tunable by the substituents on the bipyridine ligand. nih.gov The emission originates from mixed metal-to-ligand and ligand-to-ligand charge transfer excited states, and the energies of these states are sensitive to the electronic nature of the ligands. researchgate.net
The steric bulk of the methyl group can also play a significant role in determining the coordination geometry. In some cases, steric hindrance can lead to distortions from ideal geometries, such as the bowing of pyridyl rings in square planar complexes. wikipedia.org In a binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine (B1582009), the nickel(II) centers adopt a five-coordinate, slightly distorted square-pyramidal geometry. ijcce.ac.irijcce.ac.ir This deviation from a more common octahedral geometry is likely influenced by the steric constraints imposed by the methyl-substituted ligand and the bridging chloride ions.
Furthermore, the position of the methyl group is crucial. A methyl group at the 6- or 6'-position can sterically hinder the coordination of other ligands, potentially leading to lower coordination numbers or distorted geometries. researchgate.net For example, in a series of rhodium(III) catalysts, substituents in the 6-position of the bipyridine ligand were found to slow down the catalytic reaction due to steric effects. researchgate.net
The interplay of these electronic and steric effects ultimately dictates the ligand field environment around the metal ion, influencing properties such as color, magnetic susceptibility, and reactivity of the this compound complexes.
Interactive Data Table: Selected Transition Metal Complexes of Substituted Bipyridines
| Complex Formula | Metal Ion | Bipyridine Ligand | Coordination Geometry | Key Findings | Reference(s) |
| [{NiCl(6-mbipy)}₂(μ-Cl)₂] | Ni(II) | 6-methyl-2,2'-bipyridine | Distorted square-pyramidal | Binuclear complex with chloride bridges; Ni···Ni distance of 3.533(1) Å. | ijcce.ac.irijcce.ac.ir |
| [Ru(5-me-bpy)₃]²⁺ | Ru(II) | 5-methyl-2,2'-bipyridine | Octahedral | mer and fac isomers isolated by column chromatography. | rsc.org |
| [Ir(ppy)₂(Hcmbpy)][PF₆] | Ir(III) | 4-carboxy-4'-methyl-2,2'-bipyridine | Octahedral | Luminescent complex; X-ray structure determined. | nih.gov |
| [Cu(4-mba)₂(bipy)(H₂O)] | Cu(II) | 2,2'-bipyridine | Five-coordinate | Mononuclear complex with 4-methylbenzoate co-ligands. | eurjchem.com |
| [Cp*Rh(III)(6,6'-Me₂bpy)(H₂O)]²⁺ | Rh(III) | 6,6'-dimethyl-2,2'-bipyridine | - | Water-bound complex characterized by X-ray crystallography. | researchgate.net |
| [Au(Bipydc)(DMDTC)]Cl₂ | Au(III) | 2,2'-bipyridine-3,3'-dicarboxylic acid | Square planar | Synthesized and characterized; exhibits cytotoxic activity. | nih.gov |
| Ni(4,4'-dmbpy)₃₂ | Ni(II) | 4,4'-dimethyl-2,2'-bipyridine | Distorted octahedral | X-ray crystal structure determined; interacts with DNA. | nih.gov |
Catalytic Applications of 3 Methyl 2,2 Bipyridine Metal Complexes
Electrochemical Catalysis
Metal complexes of 3-methyl-2,2'-bipyridine and its derivatives are instrumental in mediating electron transfer processes at electrode surfaces, facilitating a variety of reduction and oxidation reactions.
Carbon Dioxide Reduction Catalysis
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research for sustainable energy and chemical production. Metal complexes incorporating bipyridine-based ligands, including methylated derivatives, have demonstrated significant catalytic activity in this transformation. For instance, ruthenium 2,2′-bipyridine dicarbonyl dichloride and its derivatives are effective catalysts for both the electrochemical and photochemical reduction of CO₂. acs.org Spectroelectrochemical studies in the infrared region are particularly insightful for these types of catalysts, as the carbonyl stretching frequencies are sensitive to changes in the electron density on the metal center. acs.org
Studies on related bipyridine complexes, such as those of rhenium and manganese, have provided a foundational understanding of the catalytic mechanism. The complex [Re(bipy)(CO)₃Cl] (where bipy is 2,2′-bipyridine) is a well-established and efficient homogeneous catalyst for the selective electrochemical reduction of CO₂ to carbon monoxide (CO) at low potentials. rsc.orgacs.org Mechanistic investigations of these systems propose a cycle involving the reduction of the metal complex, its reaction with CO₂, and the eventual release of CO. acs.org Similarly, manganese complexes like [MnBr(bpy)(CO)₃] have been explored for CO₂ reduction, with studies indicating that a manganese-hydride species is a key catalytic intermediate in the formation of formate (B1220265) (HCOO⁻). acs.org
The introduction of methyl groups onto the bipyridine ligand, as in this compound, can influence the catalytic activity and product selectivity. For example, in a series of trans(Cl)-[Ru(X,X′-dimethyl-2,2′-bipyridine)(CO)₂Cl₂] catalysts, the position of the methyl groups affects the electrochemical properties and catalytic activities. acs.org These substitutions can alter the strain between the ligands and influence the reaction pathway, potentially leading to different products or efficiencies. acs.org While direct studies on this compound complexes for CO₂ reduction are less common in the provided results, the principles derived from studies on other methylated bipyridines suggest its potential in this application.
Table 1: Electrochemical CO₂ Reduction with Bipyridine-type Metal Complexes
| Catalyst | Product(s) | Key Mechanistic Feature |
|---|---|---|
| trans(Cl)-[Ru(X,X′-dimethyl-2,2′-bipyridine)(CO)₂Cl₂] | CO, Formate | Ligand rearrangement post-reduction. acs.org |
| [Re(bipy)(CO)₃Cl] | CO | Highly selective at low overpotential. rsc.orgacs.org |
| [MnBr(bpy)(CO)₃] | HCOO⁻, CO | Formation of a Mn-hydride intermediate. acs.org |
Organohalide Electroreduction Processes
The electrochemical reduction of organohalides is an important process for both synthetic organic chemistry and environmental remediation. Metal complexes, particularly those of nickel, have been shown to be effective catalysts for the reductive coupling of organohalides. The electrosynthesis of bipyridines themselves, through the homocoupling of halopyridines, showcases the utility of this approach. researchgate.net For example, nickel-catalyzed electroreductive homocoupling of bromopyridines can be carried out in an undivided cell using a sacrificial anode like zinc or iron. researchgate.net
While specific studies focusing on this compound complexes in this context are not detailed in the search results, the general mechanism of nickel-catalyzed electroreduction provides a framework for its potential application. The process typically involves the reduction of the Ni(II) catalyst to a more active Ni(0) species, which then undergoes oxidative addition with the organohalide. Subsequent reductive elimination from the resulting organonickel intermediates yields the coupled product and regenerates the catalyst. The presence of a ligand like this compound would stabilize the nickel center and modulate its reactivity throughout the catalytic cycle.
In related photoredox catalysis, which shares mechanistic principles with electrocatalysis, iridium complexes have been employed for the reductive cleavage of aliphatic halides. ethz.ch The higher reduction potential of certain iridium photocatalysts enables the reduction of even unactivated alkyl, vinyl, and aryl halides. ethz.ch This highlights the potential for tuning the redox properties of the metal center through ligand design, a role that this compound could fulfill in electrochemical systems.
Water Oxidation/Reduction Catalysis
The splitting of water into hydrogen and oxygen is a cornerstone of many proposed renewable energy systems. Metal complexes based on bipyridine and its derivatives have been extensively investigated as catalysts for both water oxidation and reduction. Ruthenium complexes, in particular, have been prominent in water oxidation catalysis. For instance, the complex [Ru(bda)(isoq)₂] (where bda is 2,2'-bipyridine-6,6'-dicarboxylate) acts as a homogeneous water oxidation catalyst. nih.gov The efficiency of such catalysts can be evaluated using techniques like collector-generator cells, which measure the Faradaic efficiency for oxygen production. nih.gov
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase, often a liquid solution. This compound, as a ligand, can be used to create soluble metal complexes that catalyze a variety of organic transformations.
Photoredox Catalysis
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. ethz.ch The most common photoredox catalysts are ruthenium and iridium complexes containing polypyridyl ligands like 2,2'-bipyridine (B1663995). ethz.chwikipedia.org A classic example is tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺. aspirasci.com Upon absorption of visible light, these complexes are promoted to an excited state that can engage in single-electron transfer (SET) processes with organic substrates. ethz.ch
The catalytic cycle can proceed through either a reductive or an oxidative quenching pathway. In the reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, generating a more potent reductant that can then reduce the substrate. ethz.ch In the oxidative quenching cycle, the excited photocatalyst oxidizes the substrate, and the resulting reduced photocatalyst is then re-oxidized by a sacrificial acceptor.
The redox potentials of the photocatalyst can be tuned by modifying the ligands. ethz.ch For instance, the introduction of electron-donating or electron-withdrawing groups on the bipyridine ligands can alter the energy levels of the metal complex and, consequently, its oxidizing and reducing power. aspirasci.com This principle is evident in the use of iridium photocatalysts, which possess greater reduction potentials than their ruthenium counterparts and can thus be used to reduce a wider range of substrates, including unactivated alkyl halides. ethz.ch
While the search results primarily focus on the parent [Ru(bpy)₃]²⁺ and its substituted derivatives, the inclusion of a methyl group, as in this compound, would be expected to have a modest electron-donating effect. This could subtly alter the redox potentials of the resulting metal complex, making it a potentially useful component in the design of new photoredox catalysts for specific applications. For example, photoredox catalysis has been successfully applied to intramolecular [2+2] cycloadditions of dienones and the reductive cleavage of activated aliphatic halides. ethz.ch
Mechanistic Insights into Catalytic Cycles
The catalytic efficacy of metal complexes is profoundly influenced by the ligand architecture. In complexes featuring this compound, the methyl group's placement at the 3-position introduces specific electronic and steric effects that modulate the mechanism of the catalytic cycle. Unlike substituents at the 4,4' or 5,5' positions which primarily exert electronic influence, or at the 6,6' positions which introduce significant steric hindrance around the metal center, a 3-methyl substituent provides a more nuanced modification. It can influence the conformational preferences of the bipyridine ligand and the electronic properties of the adjacent nitrogen donor, thereby affecting the kinetics and thermodynamics of elementary steps such as oxidative addition, reductive elimination, and substrate coordination.
Influence on Fundamental Catalytic Steps
The introduction of a methyl group, an electron-donating group, onto the bipyridine framework generally increases the electron density at the metal center. This has several mechanistic implications:
Oxidative Addition: An electron-rich metal center is more readily oxidized. Therefore, the oxidative addition of substrates (e.g., aryl halides) to a low-valent metal complex is often accelerated. However, the steric profile of the 3-methyl group can influence the trajectory of substrate approach. libretexts.org
Ligand Lability: The steric presence of the 3-methyl group can weaken the coordination of one of the pyridine (B92270) rings, promoting a hemilabile character. This dissociation opens a coordination site on the metal, which is often a prerequisite for substrate binding and subsequent catalytic transformation.
Studies on related substituted bipyridine ligands provide a framework for understanding these effects. For instance, in photocatalytic CO2 reduction with cobalt complexes, alkyl substituents on the bipyridine ring were found to significantly impact catalytic performance, with both steric hindrance and ligand geometry being critical factors. mdpi.com Similarly, in iridium-catalyzed transfer hydrogenation, electron-donating substituents on the pyridine ligand were shown to increase catalytic rates, as long as the hydride donation step remains rate-determining. acs.org
Mechanisms in Cross-Coupling Reactions
In palladium- and nickel-catalyzed cross-coupling reactions, the this compound ligand can steer the reaction mechanism. While direct mechanistic studies on this compound complexes are not abundant, insights can be drawn from closely related systems. For example, the mechanism of nickel-catalyzed cross-couplings often involves a complex interplay between Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states, with the potential for radical pathways. ucla.edu The electronic tuning by the 3-methyl group can influence the relative stability of these oxidation states and the favorability of one pathway over another.
A pertinent example, although it involves the synthesis of the ligand itself, is the C(sp²)–C(sp³) bond coupling to form 3-methyl-6-phenyl-2,2′-bipyridine mediated by a platinum complex. nih.gov This process highlights a well-defined sequence of elementary steps that are central to many catalytic cycles.
The key steps in this transformation were identified as:
Oxidative Addition: A Pt(II) complex undergoes oxidative addition with methyl iodide to form a Pt(IV) intermediate. nih.govacs.org This step is a classic S_N2-type reaction.
Reductive Elimination: Following the abstraction of the iodide ligand, the Pt(IV) species undergoes C-C reductive elimination to form the new methyl-pyridine bond, regenerating a Pt(II) state before the final product is extruded. nih.gov
This sequence demonstrates the viability of a Pt(II)/Pt(IV) catalytic cycle, where the ligand framework facilitates the crucial bond-forming step.
| Step | Reactant Complex | Intermediate/Product Complex | Key Transformation |
| Oxidative Addition | [Pt(N^C)(PPh3)Me] | [Pt(N^C)(PPh3)(Me)2(I)] | Pt(II) → Pt(IV) |
| Reductive Elimination | [Pt(N^C)(PPh3)(Me)2]+ | Pt(II) species + Product | C(sp³)–C(sp²) bond formation |
Table 1: Key mechanistic steps in the Pt-mediated synthesis of a 3-methyl-substituted bipyridine, illustrating a plausible oxidative addition/reductive elimination cycle. nih.gov
Mechanisms in Redox Catalysis
In redox catalysis, such as the electrochemical reduction of CO2 or the generation of H2, the stability of key intermediates is paramount. Rhenium and Ruthenium bipyridine complexes are benchmark catalysts for CO2 reduction. acs.orgacs.org The generally accepted mechanism involves the sequential reduction of the metal complex, binding of CO2, and subsequent proton-coupled electron transfers to cleave a C-O bond, releasing CO. The electron-donating nature of the 3-methyl group would be expected to make the initial reduction of the complex more difficult (i.e., occur at a more negative potential) but could stabilize the oxidized metal center after product release. researchgate.net
| Catalyst Family | Catalytic Reaction | Key Mechanistic Feature | Role of Bipyridine Ligand |
| Palladium/Nickel | Cross-Coupling | Oxidative Addition / Reductive Elimination | Modulates redox potentials and stability of M(0)/M(I)/M(II)/M(III) intermediates. ucla.eduresearchgate.net |
| Platinum | C-C Coupling | Pt(II)/Pt(IV) catalytic cycle | Facilitates C-H activation and subsequent functionalization via oxidative addition and reductive elimination. nih.gov |
| Rhodium | Hydrogen Evolution | Formation of metal-hydride and ligand-protonated intermediates. pnas.org | Stabilizes key intermediates and influences proton/hydride transfer steps. |
| Ruthenium/Rhenium | CO2 Reduction | Multi-electron reduction and ligand substitution. acs.orgacs.org | Tunes reduction potentials and stabilizes reduced states of the catalyst. |
Table 2: Overview of mechanistic roles of bipyridine ligands in various catalytic cycles.
Photophysical and Spectroscopic Investigations
Absorption and Emission Properties of 3-Methyl-2,2'-bipyridine Ligands
The this compound ligand, like other 2,2'-bipyridine (B1663995) derivatives, exhibits characteristic absorption and emission spectra. The absorption spectrum is dominated by intense π-π* transitions in the ultraviolet region. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the bipyridine framework. The methyl group at the 3-position can cause a slight red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 2,2'-bipyridine due to its electron-donating inductive effect, which slightly raises the energy of the highest occupied molecular orbital (HOMO).
The emission properties of the free this compound ligand are typically characterized by fluorescence from the decay of the lowest singlet excited state (S1) to the ground state (S0). However, the fluorescence quantum yield of the free ligand is generally low in solution at room temperature. This is due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state and conformational flexibility of the molecule.
Table 1: General Photophysical Properties of Bipyridine-type Ligands
| Property | Description | Typical Wavelength Range |
| Absorption | Dominated by intense π-π* transitions. | 280-300 nm |
| Emission | Weak fluorescence from the S1 state. | 300-400 nm |
Luminescence Characteristics of Metal-3-Methyl-2,2'-bipyridine Complexes
For many transition metal complexes, particularly those of d6 metals like ruthenium(II) and iridium(III), the lowest energy absorption and the emission originate from metal-to-ligand charge transfer (MLCT) transitions. wikipedia.orgnih.govresearchgate.net In an MLCT transition, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. wikipedia.org
Upon photoexcitation into the MLCT band, the complex rapidly undergoes intersystem crossing to a triplet MLCT (³MLCT) excited state. acs.org This triplet state is often emissive, giving rise to phosphorescence. The energy and lifetime of the ³MLCT state are sensitive to the nature of the metal, the ligand, and the solvent environment. dtu.dkresearchgate.net The methyl group on the this compound ligand can subtly influence the energy of the π* orbitals, thereby tuning the energy of the MLCT transition and the resulting emission color.
Table 2: Characteristics of MLCT Transitions in Bipyridine Complexes
| Feature | Description |
| Absorption | Intense bands in the visible region of the spectrum. wikipedia.org |
| Emission | Typically long-lived phosphorescence from the ³MLCT state. |
| Tuning | Emission energy can be tuned by modifying the ligand structure and the metal center. nih.gov |
In addition to MLCT transitions, other electronic transitions can be observed in metal-3-Methyl-2,2'-bipyridine complexes. Ligand-centered (LC) transitions are essentially the π-π* transitions of the coordinated ligand. These are typically observed at higher energies (in the UV region) compared to MLCT transitions. acs.org
In complexes with multiple, non-equivalent ligands, ligand-to-ligand charge transfer (LLCT) transitions may also occur. rsc.org An LLCT transition involves the transfer of an electron from a π orbital of one ligand to the π* orbital of another ligand. The energy of these transitions depends on the relative electron-donating and -accepting properties of the different ligands in the complex.
The excited-state dynamics of metal-3-Methyl-2,2'-bipyridine complexes are complex and involve several competing processes. Following population of the excited state, the complex can relax through radiative (luminescence) or non-radiative pathways. acs.org
One of the primary non-radiative decay pathways for many d6 metal complexes is thermal population of a non-emissive metal-centered (MC) d-d excited state. nih.gov The energy gap between the emissive ³MLCT state and the MC state is a critical factor determining the luminescence quantum yield and lifetime. A smaller energy gap can lead to efficient quenching of the luminescence. acs.org
Other quenching mechanisms include energy transfer to other molecules and electron transfer processes. nih.gov The long lifetime of the ³MLCT state in many ruthenium(II) and iridium(III) bipyridine complexes makes them excellent candidates for photosensitizers in energy and electron transfer reactions. researchgate.netnih.gov
Spectroscopic Characterization Methods
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for the characterization of this compound and its metal complexes. mdpi.comcornell.edu The UV-Vis spectrum provides information about the electronic transitions within the molecule or complex.
For the free this compound ligand, the UV-Vis spectrum is characterized by strong absorption bands in the UV region, corresponding to the π-π* transitions of the aromatic rings. researchgate.netnist.gov
Upon coordination to a metal center, new absorption bands typically appear in the visible region of the spectrum. cornell.edu These are the characteristic MLCT bands, which are responsible for the often intense color of these complexes. wikipedia.orgmdpi.com The position (λmax) and intensity (molar absorptivity, ε) of these bands provide valuable information about the electronic structure of the complex. The solvent can also influence the position of the MLCT bands, a phenomenon known as solvatochromism, which can provide insights into the nature of the excited state. dtu.dk
Table 3: Typical UV-Vis Absorption Features for Metal-Bipyridine Complexes
| Transition | Wavelength Region | Molar Absorptivity (ε) |
| Ligand-Centered (π-π*) | < 350 nm | High (> 10,000 M⁻¹cm⁻¹) |
| Metal-to-Ligand Charge Transfer (MLCT) | 400-550 nm | Moderate to High (1,000-20,000 M⁻¹cm⁻¹) |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for characterizing the vibrational modes of this compound and its metal complexes. The FT-IR spectrum provides insights into the molecular structure and the changes that occur upon coordination to a metal center. The vibrational frequencies of the bipyridine ring are particularly sensitive to complexation.
In the free this compound ligand, characteristic bands corresponding to C=C and C=N stretching vibrations, as well as C-H bending modes, are observed. For the parent 2,2'-bipyridine ligand, peaks in the frequency range of 1596 cm⁻¹, 1434–1476 cm⁻¹, and 735–766 cm⁻¹ are attributed to ν(C=N), ν(C=C), and ν(C-H) vibrations, respectively. researchgate.net Upon complexation with a metal ion, such as in ruthenium(II) polypyridyl complexes, these bands typically shift. researchgate.netresearchgate.net For instance, the characteristic bands for Ru(bipy)₃²⁺ in the 1400 to 1500 cm⁻¹ region are associated with the C−C and C−N stretching vibrations and/or the C−H in-plane bending of the 2,2′-bipyridine ligand. researchgate.net
Studies on related copper(II) bipyridine complexes show characteristic bands for the bipyridine ligand around 1600 cm⁻¹ (C=N stretch), 1475 cm⁻¹ (C=C stretch), and 771 cm⁻¹ (C-H out-of-plane bend). researchgate.net The introduction of the methyl group at the 3-position is expected to introduce additional vibrational modes, such as C-H stretching and bending of the methyl group, typically observed in the 2800-3100 cm⁻¹ and 1375-1450 cm⁻¹ regions, respectively. Shifts in the primary bipyridine ring vibrations upon coordination indicate a change in the electron distribution within the ligand, confirming the formation of the metal-ligand bond.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) for Free Bipyridine Ligands | Observed Frequencies (cm⁻¹) in Metal Complexes (Examples) | Reference |
|---|---|---|---|
| ν(C=N) | ~1596 | ~1600 | researchgate.netresearchgate.net |
| ν(C=C) | 1434 - 1476 | 1424 - 1475 | researchgate.netresearchgate.netresearchgate.netnih.gov |
| ν(C-H) | 735 - 766 | ~771 | researchgate.netresearchgate.net |
| Ring Breathing/Deformation | Not specified | 1073, 1213, 1314 | nih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of free this compound, distinct signals are expected for the methyl protons and the seven aromatic protons. The methyl group typically appears as a singlet in the upfield region (around 2.5 ppm). The aromatic protons exhibit complex splitting patterns (doublets, triplets, and multiplets) in the downfield region (typically 7.0-9.0 ppm) due to spin-spin coupling. cdnsciencepub.com
Upon coordination to a diamagnetic metal center, such as Ru(II), significant changes in the chemical shifts of the ligand's protons are observed. researchgate.net These coordination-induced shifts are a result of changes in the electronic structure and magnetic anisotropy upon complex formation. For paramagnetic complexes, such as those with Ni(II) or Co(II), the ¹H NMR spectra show much larger isotropic shifts, and the signals can be significantly broadened. cdnsciencepub.com In unsymmetrical ligands like this compound, the formation of stereoisomers (e.g., cis and trans isomers in tris-ligand octahedral complexes) can lead to multiple resonance peaks for a particular proton. cdnsciencepub.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information on the number of unique carbon environments. For the parent 2,2'-bipyridine, signals for the five unique carbon atoms are observed in the aromatic region, typically between 120 and 157 ppm. chemicalbook.com The methyl group in the 3-methyl derivative would introduce a signal in the aliphatic region (typically 15-25 ppm). Similar to ¹H NMR, the chemical shifts of the carbon atoms are sensitive to coordination with a metal ion, reflecting the altered electronic environment of the ligand.
| Nucleus | Group | Typical Chemical Shift (δ) Range (ppm) for Free Ligand | Reference |
|---|---|---|---|
| ¹H | -CH₃ | ~2.5 | cdnsciencepub.com |
| ¹H | Aromatic Protons | 7.0 - 9.0 | cdnsciencepub.comresearchgate.net |
| ¹³C | -CH₃ | 15 - 25 | libretexts.org |
| ¹³C | Aromatic Carbons | 120 - 157 | chemicalbook.comlibretexts.org |
Luminescence Spectroscopy and Quantum Yield Measurements
Complexes of this compound, particularly with transition metals like ruthenium(II), are known for their interesting photophysical properties, including luminescence. These properties are typically studied using absorption and emission spectroscopy.
Ruthenium(II) complexes of bipyridine and its derivatives display strong absorption in the visible region, which is attributed to a metal-to-ligand charge transfer (MLCT) transition. wikipedia.org Following excitation into this MLCT band, the complexes can relax to a lower-energy triplet MLCT (³MLCT) state, from which they can emit light (phosphorescence). nih.gov The emission for complexes like [Ru(bpy)₃]²⁺ is typically a broad, unstructured band centered around 600-620 nm. ias.ac.inomlc.orgnih.gov
The quantum yield (Φ) of luminescence is a measure of the efficiency of the emission process. For the parent complex, [Ru(bpy)₃]²⁺, the quantum yield in aerated aqueous solution at room temperature is approximately 0.040, while in deaerated acetonitrile, it can be as high as 0.095. omlc.orgnih.govresearchgate.net The introduction of a methyl group on the bipyridine ring can influence the photophysical properties. For example, steric hindrance introduced by methyl groups, especially at the 6-position, can lead to faster non-radiative decay from a ligand-field (dd) state, which quenches the luminescence. nih.govrsc.org While the 3-methyl substituent is less sterically demanding than a 6-methyl group, it can still perturb the energy levels of the MLCT and dd states, thereby affecting the emission wavelength, lifetime, and quantum yield. For instance, studies on various methylated bipyridines show that structural changes, including non-planarity and substituent effects, can alter the photophysical data compared to the parent molecule. angleo.it
| Complex (Example) | Excitation Wavelength (nm) | Emission Maximum (λₑₘ, nm) | Quantum Yield (Φ) | Solvent/Condition | Reference |
|---|---|---|---|---|---|
| [Ru(bpy)₃]²⁺ | ~450 | ~615 | 0.042 | Water | omlc.org |
| [Ru(bpy)₃]²⁺ | Not specified | Not specified | 0.095 | Deaerated Acetonitrile | nih.govresearchgate.net |
| [Ru(bpy)₂(MebpyCOOH)]²⁺ | Not specified | Not specified | Not specified | Not specified | nih.gov |
| [Ru(mbpy)₃]²⁺ (mbpy = 6-methyl-2,2'-bipyridine) | 400 | Non-luminescent (quenched) | Acetonitrile | nih.gov |
X-ray Diffraction (XRD) Analysis of Complex Structures
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of this compound complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
| Complex Type (General) | Typical Metal Ion | Coordination Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| [M(bipy)₃]ⁿ⁺ | Ru(II), Fe(II), Co(II) | Octahedral | Tris-chelate structure, exists as Δ and Λ enantiomers. | cdnsciencepub.comwikipedia.org |
| [M(bipy)₂(X)₂]ⁿ⁺ | Cu(II), Ru(II) | Distorted Octahedral | Bidentate bipyridine ligands with additional monodentate or bidentate ligands (X). | nih.goviucr.org |
| [M(bipy)₂(X)]ⁿ⁺ | Cu(II) | Square Pyramidal / Trigonal Bipyramidal | Five-coordinate metal center. | nih.govresearchgate.net |
Electrochemical Studies of 3 Methyl 2,2 Bipyridine and Its Complexes
Redox Potentials and Electron Transfer Processes
The redox potentials of transition metal complexes with bipyridine ligands typically feature a metal-centered oxidation and one or more ligand-centered reductions. For a generic octahedral complex like [M(3-Me-bpy)₃]²⁺ (where M = Ru, Fe), the following redox processes are anticipated:
Oxidation: A one-electron oxidation of the metal center (e.g., Ru²⁺/Ru³⁺ or Fe²⁺/Fe³⁺). The potential at which this occurs is sensitive to the electron density on the metal.
Reduction: A series of one-electron reductions localized on the π* orbitals of the bipyridine ligands. In a tris-bipyridine complex, up to three successive, reversible one-electron reduction waves can often be observed at very negative potentials. electrochemsci.orgwikipedia.org
The methyl group (-CH₃) at the 3-position is a weak electron-donating group (EDG) by induction. This property influences the redox potentials in a predictable manner compared to an unsubstituted bipyridine complex:
Effect on Metal Oxidation: The electron-donating nature of the methyl group increases the electron density on the metal center. This increased electron density makes it easier to remove an electron, thus shifting the metal-centered oxidation potential to a less positive (more negative) value. frontiersin.orgnih.gov
Effect on Ligand Reduction: Conversely, the EDG destabilizes the radical anion formed upon reduction of the ligand. This makes the ligand more difficult to reduce, shifting the ligand-centered reduction potentials to more negative values compared to the unsubstituted analogue. frontiersin.orgnih.gov
The electron transfer processes are thus localized on distinct parts of the complex: oxidation on the metal (affecting the Highest Occupied Molecular Orbital, HOMO) and reduction on the ligands (affecting the Lowest Unoccupied Molecular Orbital, LUMO). lasalle.edu
Table 1: Expected Redox Potential Shifts for a [Ru(3-Me-bpy)₃]²⁺ Complex This table is illustrative, showing the expected trends based on the electronic effects of the methyl substituent relative to the unsubstituted [Ru(bpy)₃]²⁺.
| Redox Couple | Typical Potential for [Ru(bpy)₃]²⁺ (V vs. SCE) | Expected Shift for [Ru(3-Me-bpy)₃]²⁺ | Reason for Shift |
| Ru³⁺/Ru²⁺ | ~ +1.29 | More Negative | Electron-donating -CH₃ group increases electron density on Ru, making it easier to oxidize. |
| (bpy)₂/(bpy⁻) | ~ -1.33 | More Negative | Electron-donating -CH₃ group destabilizes the ligand's π* orbital, making it harder to reduce. |
| (bpy⁻)/(bpy²⁻) | ~ -1.51 | More Negative | Further ligand reduction is also made more difficult. |
| (bpy²⁻)/(bpy³⁻) | ~ -1.79 | More Negative | Further ligand reduction is also made more difficult. |
Cyclic Voltammetry (CV) Analyses
Cyclic voltammetry is the primary technique used to investigate these redox processes. A typical cyclic voltammogram for a tris-bipyridine complex displays a reversible wave on the anodic (positive) side corresponding to the M²⁺/M³⁺ couple and several reversible waves on the cathodic (negative) side for the sequential ligand reductions. electrochemsci.orgwikipedia.orglasalle.edu
For a complex of 3-Methyl-2,2'-bipyridine, the CV would be expected to show:
A quasi-reversible or reversible anodic peak for the metal oxidation. The reversibility indicates the stability of the oxidized M³⁺ species on the timescale of the CV experiment. lasalle.edu
Multiple, well-separated cathodic peaks corresponding to the stepwise reduction of each of the three 3-Me-bpy ligands. The separation between these peaks reflects the electrostatic interaction between the reduced ligands. electrochemsci.org
The scan rate dependence of the CV provides further information. For a reversible process, the peak separation (ΔEₚ = Eₚₐ - Eₚ꜀) should be close to 59/n mV (where n is the number of electrons, typically 1) at room temperature, and the peak currents should be proportional to the square root of the scan rate. lasalle.edu Any deviation from this behavior can suggest coupled chemical reactions or slow electron transfer kinetics. For instance, in some iron tris-bipyridine complexes, the oxidized Fe(III) form can undergo dimerization, leading to changes in the voltammogram during the reverse scan. nih.gov
Table 2: Representative Cyclic Voltammetry Data for Iron Polypyridyl Complexes Data for related complexes illustrates typical values obtained from CV analysis in acetonitrile. nih.gov
| Complex | E₁/₂ (Fe³⁺/Fe²⁺) (V vs. Fc/Fc⁺) | ΔEₚ (mV) at 0.1 V/s |
| [Fe(bpy)₃]²⁺ | 0.762 | 83 |
| [Fe(4,4'-Me₂-bpy)₃]²⁺ | 0.635 | 86 |
| [Fe(4,4'-(OMe)₂-bpy)₃]²⁺ | 0.548 | 85 |
This data demonstrates how electron-donating groups (methyl, methoxy) at the 4,4'-positions make the iron center easier to oxidize (less positive E₁/₂), a trend that would also be expected for the 3-methyl substituent. nih.govresearchgate.net
Spectroelectrochemistry (e.g., UV-Vis-NIR, EPR)
Spectroelectrochemistry combines electrochemical control with spectroscopic measurement to characterize the electronic structure of redox-generated species.
UV-Vis-NIR Spectroelectrochemistry: This technique involves recording absorption spectra as the complex is electrochemically oxidized or reduced in an optically transparent thin-layer electrochemical (OTTLE) cell. acs.org
Oxidation: Upon oxidation to the M³⁺ state, the characteristic visible metal-to-ligand charge transfer (MLCT) band of the M²⁺ complex disappears.
Reduction: Upon the first ligand-based reduction, the MLCT band is bleached, and new absorption bands appear. The spectrum of the reduced complex, [M²⁺(L)(L⁻)]⁺, often resembles that of the free ligand radical anion, confirming that the electron has been added to a ligand-based π* orbital. scispace.com New, often broad, bands may appear in the near-infrared (NIR) region, which are characteristic of the ligand radical. acs.orgscispace.com
EPR Spectroelectrochemistry: Electron Paramagnetic Resonance (EPR) spectroscopy is used to detect species with unpaired electrons. The pristine d⁶ M²⁺ complexes (like Ru(II) or low-spin Fe(II)) are diamagnetic (no unpaired electrons) and thus EPR-silent. Upon one-electron reduction, a radical anion is formed on the ligand, resulting in a strong EPR signal characteristic of an organic radical, confirming the localization of the electron on the ligand.
These techniques are powerful for definitively assigning the site of electron transfer (metal vs. ligand), which is fundamental to understanding the reactivity of the complex in different redox states. reading.ac.ukmdpi.comnih.gov
Influence of Substituents and Coordination Environment on Electrochemical Behavior
Electronic Influence of Substituents: As discussed, the electronic nature of the substituent is paramount. Electron-donating groups (like -CH₃, -OCH₃) make the metal easier to oxidize and the ligand harder to reduce. nih.gov Conversely, electron-withdrawing groups (like -CN, -COOEt, -CF₃) have the opposite effect: they withdraw electron density, making the metal harder to oxidize (more positive potential) and the ligand easier to reduce (less negative potential). frontiersin.orgrsc.org This tunability is a cornerstone of designing complexes for specific applications.
Steric Influence of the 3-Position: The 3-position on the bipyridine ring is unique because it is adjacent to the coordinating nitrogen atom. Placing a substituent here, even a relatively small methyl group, can introduce steric hindrance. This steric clash between ligands in an octahedral tris-chelate complex can cause distortion from ideal octahedral geometry. Such distortions can alter the overlap between metal d-orbitals and ligand π*-orbitals, which in turn can affect the HOMO-LUMO gap and the redox potentials in ways not solely predicted by electronic effects. This is distinct from substitution at the 4- or 5-positions, which are remote from the coordination site and exert a primarily electronic influence.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a central computational method for studying transition metal complexes containing 3-Methyl-2,2'-bipyridine. Its balance of computational cost and accuracy makes it well-suited for a range of chemical investigations.
Electronic structure analysis through DFT provides a detailed picture of the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. iucr.org For metal complexes of this compound, DFT can elucidate the nature of the metal-ligand bonding and the oxidation state of the metal center and the ligand. nih.govresearchgate.net The introduction of the methyl group can influence the energy levels of the molecular orbitals, which in turn affects the photophysical and electrochemical properties of the resulting complexes. smolecule.com
Table 1: Representative Bond Lengths (Å) and Angles (°) for a Metal Complex of a Substituted Bipyridine from DFT Calculations
| Parameter | Calculated Value |
| M-N1 Bond Length | 2.05 |
| M-N2 Bond Length | 2.06 |
| C2-C2' Bond Length | 1.49 |
| N1-M-N2 Angle | 78.5 |
| C3-C2-C2'-N2' Dihedral Angle | 178.2 |
DFT calculations are a valuable tool for predicting and interpreting the spectroscopic properties of molecules. For this compound and its complexes, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral features can be achieved. researchgate.net
Furthermore, DFT can be used to predict electronic absorption spectra. researchgate.net These calculations help in understanding the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions, which are characteristic of transition metal complexes. researchgate.net
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for a Bipyridine Ligand
| Vibrational Mode | Calculated Frequency | Experimental Frequency |
| C=C stretching | 1489 | 1492 |
| C-H bending | 1322 | 1322 |
| C=N stretching | 1605 | 1608 |
| Ring deformation | 766 | 766 |
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. One area of significant interest is the study of cyclometalation reactions, where the ligand undergoes an intramolecular C-H activation to form a metallacycle. rsc.org DFT can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates along the reaction pathway. rsc.org This allows for the determination of activation energies and reaction kinetics, providing a deeper understanding of the factors that control the reaction. rsc.org
The presence of the methyl group in this compound can influence the regioselectivity and energetics of C-H activation. DFT studies can model how the electronic and steric properties of the methyl group affect the stability of intermediates and the height of activation barriers, thereby guiding the design of new catalytic systems. For instance, DFT has been used to study the C-H activation of phenylpyridines catalyzed by various transition metals, revealing the concerted nature of the mechanism. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that is used to study the excited-state properties of molecules. rsc.orgnih.gov For complexes of this compound, TD-DFT is essential for understanding their photophysical behavior, such as absorption and emission properties. proquest.com
TD-DFT calculations can predict the energies and characteristics of electronic excited states, including the singlet and triplet metal-to-ligand charge transfer (MLCT) states that are often responsible for the luminescent properties of ruthenium and other transition metal complexes. acs.org By analyzing the molecular orbitals involved in these electronic transitions, the nature of the excited states can be determined. acs.org This information is crucial for designing new molecules with tailored photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs) and photocatalysis.
Molecular Dynamics Simulations (where applicable for larger systems)
For larger systems incorporating this compound, such as in supramolecular assemblies or when studying solvent effects explicitly, Molecular Dynamics (MD) simulations can provide valuable insights into the dynamic behavior of the system over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent reorganization, and other dynamic processes that occur on the pico- to nanosecond timescale. arxiv.orgumich.edu While not as commonly applied to the isolated molecule itself, MD is crucial for understanding how the ligand and its complexes behave in a more complex environment.
Theoretical Insights into Spin Crossover Phenomena
In certain transition metal complexes, particularly with iron(II), a phenomenon known as spin crossover (SCO) can occur, where the complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. acs.orgrsc.org Computational methods, including DFT, are vital for understanding the electronic and structural changes that accompany this transition. chemrxiv.orgnih.gov
Theoretical calculations can predict the relative energies of the LS and HS states and the energy barrier between them. This helps in understanding the thermodynamics and kinetics of the spin crossover process. For complexes that could be formed with this compound, DFT can be used to investigate how the electronic and steric effects of the methyl group might influence the spin-state energetics and the cooperativity of the SCO event in the solid state. acs.org
Supramolecular Chemistry and Self Assembly with 3 Methyl 2,2 Bipyridine
Use as a Scaffold for Metallosupramolecular Architectures
3-Methyl-2,2'-bipyridine serves as a versatile ligand for the construction of diverse metallosupramolecular architectures. The introduction of the methyl group at the 3-position can induce steric constraints that influence the coordination geometry and the final assembled structure. While bipyridine and terpyridine ligands are extensively used in the self-assembly of complex structures like cages, grids, and polymers, the specific use of this compound offers a means to fine-tune these architectures. semanticscholar.org
The coordination of this compound to metal ions can lead to the formation of discrete polynuclear complexes or extended coordination polymers. For instance, the reaction of substituted bipyridine ligands with metal ions has been shown to result in the self-assembly of intricate structures such as molecular "kites" and "ravels". nih.govuq.edu.au The steric hindrance provided by the methyl group can direct the self-assembly process towards specific topologies by preventing the formation of more common, sterically unhindered structures.
The table below summarizes examples of metallosupramolecular architectures formed with substituted bipyridine ligands, illustrating the potential applications for this compound.
| Ligand | Metal Ion | Resulting Architecture | Reference |
| Racemic bis(1,10-phenanthroline) and bis(2,2'-bipyridine) | Copper(I) | Heteroleptic dinuclear metallosupramolecular kites | nih.gov |
| Bis-β-diketone derivative | Ferric ions | Universal 3-ravel | uq.edu.au |
| 3,3′-Di(pyrazinamoyl)-2,2′-bipyridine | Copper(II) | 1-D coordination polymer | rsc.orgresearchgate.net |
| Monoalkynylplatinum(II) terpyridine complex | Silver(I) or Iron(II) | Metallosupramolecular polymers | rsc.org |
Chiral Recognition and Enantioselective Assembly
The presence of a methyl group in this compound introduces a potential element of chirality when the molecule is part of a larger, non-planar assembly. This feature makes it a candidate for applications in chiral recognition and enantioselective assembly. While this compound itself is not chiral, its coordination to a metal center can lead to the formation of chiral complexes.
A significant example of the role of methyl-substituted bipyridines in chirality is the stereoselective synthesis of a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand. This ligand has been successfully applied in iron(II)-catalyzed asymmetric reactions, demonstrating that the methyl groups create a chiral environment around the metal center, leading to high enantioselectivity. rsc.org The steric bulk of the methyl groups is crucial for inducing this asymmetry.
Furthermore, chiral 2,2'-bipyridyl-type ligands derived from monoterpenes have been synthesized and used in asymmetric catalysis, including allylic oxidation and cyclopropanation, with promising enantioselectivity. durham.ac.uk These studies underscore the principle that substituents on the bipyridine ring are key to creating effective chiral ligands.
The enantioselective host-guest complexation of ruthenium(II) tris(diimine) complexes, which can include substituted bipyridine ligands, with cyclodextrins has also been investigated. nih.gov This research highlights the potential for chiral recognition involving bipyridine-based systems. The methyl group in this compound could play a role in enhancing the specificity of such interactions.
The following table presents data on the enantioselective applications of substituted bipyridine ligands.
| Chiral Ligand/System | Application | Achieved Enantioselectivity | Reference |
| Chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol with Fe(II) | Thia-Michael reactions | Increased chiral induction | rsc.org |
| Chiral bipyridyl ligands from monoterpenes with Cu(I) | Allylic oxidation of cyclic olefins | 49-75% ee | durham.ac.uk |
| Chiral bipyridyl ligands from monoterpenes with Cu(I) | Cyclopropanation | up to 72% ee | durham.ac.uk |
| Racemic Ru(II) trisdiimine complexes with derivatized cyclodextrins | Enantioselective host-guest complexation | Good enantiodiscrimination observed by NMR | nih.gov |
Hydrogen Bonding and Non-Covalent Interactions in Bipyridine Systems
The supramolecular chemistry of this compound is significantly influenced by hydrogen bonding and other non-covalent interactions. The nitrogen atoms of the pyridine (B92270) rings can act as hydrogen bond acceptors, while the methyl group and the aromatic rings can participate in weaker interactions such as C-H···π and π-π stacking.
In protonated bipyridine systems, strong N-H···N intramolecular hydrogen bonds are formed, which stabilize the cis conformation of the bipyridine unit. mdpi.com The presence of a methyl group at the 3-position can sterically influence the geometry of this hydrogen bond. Furthermore, in the solid state, intermolecular hydrogen bonds play a crucial role in the crystal packing. For instance, in cocrystals of bipyridine derivatives, N-H···O and C-H···O hydrogen bonds are often observed to direct the formation of extended networks. researchgate.net
The methyl group of this compound can also engage in non-covalent interactions. Studies on methylpyridines have shown the presence of C-H···π interactions in their crystal structures, which can be a significant factor in their packing motifs. researchgate.net Additionally, computational studies have indicated that non-covalent carbon-bonding interactions involving methyl groups can be significant, although they are not highly directional. mdpi.com
Aryl–perfluoroaryl π–π stacking interactions have been shown to direct intermolecular hydrogen bonding in the solid state, indicating that a combination of different non-covalent forces can lead to highly ordered structures. acs.org The aromatic rings of this compound can participate in similar π-π stacking interactions, which, in concert with hydrogen bonding, can dictate the self-assembly of the molecule.
The table below details the types of non-covalent interactions observed in bipyridine and related systems.
| Interaction Type | System | Significance | Reference |
| Intramolecular N-H···N | Protonated 2,2'-bipyridine (B1663995) | Stabilization of the cis conformer | mdpi.com |
| Intermolecular N-H···O and C-H···O | Bipyridine-phosphonic acid networks | Formation of 3D hydrogen-bonding networks | researchgate.net |
| C-H···π | 2-Methylpyridine crystal structure | Influences crystal packing motif | researchgate.net |
| Aryl–Perfluoroaryl π–π stacking | Cocrystals of amides and hexafluorobenzene | Directs intermolecular hydrogen bonding | acs.org |
| Non-covalent Carbon-bonding | Methyl groups with oxygen atoms | Contributes to intermolecular interactions | mdpi.com |
Self-Assembly Processes and Helical Structures
The inherent planarity and coordination properties of the bipyridine core make it an excellent building block for self-assembling systems, including the formation of helical structures. The introduction of a methyl group in this compound can influence the pitch, stability, and handedness of such helices.
The self-assembly of aromatic foldamer helices can be directed by the coordination of appended acridine (B1665455) units to metal ions, demonstrating that metal-ligand interactions involving bipyridine-like units can be a powerful tool for constructing ordered helical arrays. nih.gov The steric and electronic properties of substituents on the aromatic backbone are critical in controlling the folding and assembly process.
Hierarchical self-assembly has been achieved using metal-coordinating helical β-oligoamides, where the coordination of transition metals to the oligoamide backbone leads to the formation of specific three-dimensional networks. rsc.org This highlights the potential for incorporating this compound into peptide-based systems to create functional helical nanomaterials.
Furthermore, the chiral self-assembly of organometallic complexes with biopolymers like poly(L-glutamic acid) can lead to the formation of supramolecular adducts with helical chirality. nih.gov The interactions between the metal complexes and the biopolymer template direct the formation of the helical structure. The methyl group of this compound could modulate these interactions, potentially leading to more defined and stable helical assemblies.
The following table provides examples of self-assembled helical structures involving bipyridine-related components.
| System | Self-Assembly Driver | Resulting Structure | Reference |
| Aromatic oligoamides with acridine appendages | Metal coordination (Pd(II)) | Discrete dimers and 1D ordered arrays of helices | nih.gov |
| Metal coordinating helical β-oligoamides | Coordination with various transition metals | Specific 3D networks and thin films | rsc.org |
| Cationic organometallic platinum(II) terpyridine complexes | Interaction with poly(L-glutamic acid) | Chiral supramolecular adducts | nih.gov |
Applications in Advanced Materials Science
Luminescent Materials and Devices
Complexes incorporating 3-Methyl-2,2'-bipyridine and its derivatives have shown significant promise in the field of luminescent materials. The introduction of the methyl group can influence the photophysical properties of the resulting metal complexes, such as their emission spectra and quantum yields.
A notable example is the terbium(III) complex involving 3-methyl-1-phenyl-4-stearoylpyrazol-5-one and 2,2'-bipyridine (B1663995), which has been investigated for its luminescent properties in Langmuir-Blodgett films. The luminescence spectra of this complex display characteristic emission bands of the terbium(III) ion, corresponding to the ⁵D₄→⁷Fⱼ transitions (where j = 6, 5, 4, 3) nih.gov. The splitting of the ⁵D₄→⁷F₅ transition into three components suggests a high symmetry of the coordination node around the terbium ion nih.gov. The intensity of these emissions, particularly the hypersensitive transitions, is sensitive to the local environment and temperature nih.gov.
The photophysical properties of ruthenium(II) complexes with a related ligand, 4-carboxylic acid-4'-methyl-2,2'-bipyridine, have also been extensively studied. These studies provide insight into how methyl substitution on the bipyridine ring affects the metal-to-ligand charge transfer (MLCT) excited states, which are crucial for luminescence nih.gov.
Table 1: Luminescence Properties of a Terbium(III) Complex Containing a Methyl-Bipyridine Ligand Derivative
| Parameter | Value | Reference |
|---|---|---|
| Excitation Wavelength Range | 200 - 450 nm | nih.gov |
| Maximum Excitation Wavelength | 345 nm | nih.gov |
| Emission Bands (Transitions) | ⁵D₄→⁷F₆, ⁵D₄→⁷F₅, ⁵D₄→⁷F₄, ⁵D₄→⁷F₃ | nih.gov |
| Hypersensitive Transition | ⁵D₄→⁷F₅ (λₘₐₓ = 541.7 nm) | nih.gov |
Photonic and Optoelectronic Materials
While direct applications of this compound in photonic and optoelectronic devices are not extensively documented in dedicated studies, the broader family of bipyridine-based metal complexes is integral to this field. The potential for this compound in these applications can be inferred from the properties of its isomers and other substituted bipyridines.
The introduction of methyl groups onto the bipyridine backbone can tune the electronic properties of the ligand, which in turn affects the energy levels and charge-transfer characteristics of its metal complexes. These properties are critical for the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, the nature of the axial ligand in porphyrin-based complexes has been shown to play a significant role in their optoelectronic properties semanticscholar.org.
Further research into the specific effects of the 3-methyl substitution on the performance of photonic and optoelectronic materials is needed to fully elucidate its potential in this area.
Components in Photovoltaic Cells
Copper bipyridyl complexes have emerged as promising redox mediators in DSSCs, offering high photovoltages. Studies on copper complexes with 6,6'-dimethyl-2,2'-bipyridine and 4,4',6,6'-tetramethyl-2,2'-bipyridine have demonstrated that these mediators can achieve solar-to-electrical power conversion efficiencies of over 10% nih.gov. The methyl groups on the bipyridine ligands can influence the redox potential of the copper complex and the recombination rates in the solar cell nih.gov.
Ruthenium(II) bipyridyl complexes are the most common sensitizers in DSSCs nih.gov. The presence of methyl groups on the bipyridine ligands can affect the absorption spectrum and the stability of the dye. While specific data for this compound in this application is limited, the performance of related methylated bipyridine complexes provides a strong indication of their potential.
Table 2: Performance of Dye-Sensitized Solar Cells (DSSCs) with Methylated Bipyridine Ligands in Copper-Based Redox Mediators
| Redox Mediator | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current Density (mA/cm²) | Reference |
|---|---|---|---|---|
| [Cu(dmby)₂]²⁺/¹⁺ (dmby = 6,6'-dimethyl-2,2'-bipyridine) | 10.0 | > 1.0 | - | nih.gov |
| [Cu(tmby)₂]²⁺/¹⁺ (tmby = 4,4',6,6'-tetramethyl-2,2'-bipyridine) | 10.3 | > 1.0 | - | nih.gov |
Development of Functional Coordination Polymers and Frameworks
This compound and its isomers are valuable building blocks in the construction of functional coordination polymers and metal-organic frameworks (MOFs). The position of the methyl group on the bipyridine ring can significantly influence the resulting structure and properties of the framework.
Research on manganese(II) MOFs with different dimethyl-2,2'-bipyridyl ligands (5,5'-dimethyl-2,2'-bipyridyl and 4,4'-dimethyl-2,2'-bipyridyl) has shown that the bulkiness and electronic properties of the ligand affect the dimensionality and connectivity of the coordination polymer mdpi.com. For example, the use of bulkier ligands can lead to a decrease in the framework's dimensionality mdpi.com. These frameworks can exhibit interesting properties such as gas adsorption and magnetic behavior mdpi.com.
The synthesis of coordination polymers often involves the self-assembly of metal ions and organic ligands under specific conditions. The choice of solvent and temperature can also play a crucial role in determining the final structure. While there is a wealth of research on coordination polymers with unsubstituted or symmetrically substituted bipyridines, the use of asymmetrically substituted ligands like this compound could lead to the formation of novel structures with unique functionalities.
Advanced Ligand Modification and Design Principles for 3 Methyl 2,2 Bipyridine Derivatives
Rational Design for Tuned Electronic and Steric Properties
The rational design of 3-methyl-2,2'-bipyridine derivatives allows for the precise tuning of their electronic and steric properties, which in turn dictates the behavior of their coordination compounds. The methyl group at the 3-position serves as a starting point for these modifications, exerting a subtle yet significant influence on the ligand's characteristics.
Electronic Tuning:
The electronic nature of the this compound ligand can be systematically altered by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the bipyridine rings. The methyl group itself is a weak electron-donating group through an inductive effect, which slightly increases the electron density on the pyridine (B92270) ring and can influence the metal-to-ligand charge transfer (MLCT) properties of its complexes. msu.edunih.gov
Further modifications can amplify these effects. For instance, the introduction of stronger EDGs, such as methoxy (B1213986) or amino groups, would be expected to further increase the electron density on the ligand, potentially leading to a destabilization of the highest occupied molecular orbital (HOMO) in the resulting metal complex. oup.com Conversely, the addition of EWGs like cyano or nitro groups would decrease the electron density, stabilizing the ligand's π* orbitals and lowering the energy of the lowest unoccupied molecular orbital (LUMO). msu.edu This fine-tuning of the HOMO-LUMO gap is critical for applications in photochemistry and electrochemistry. researchgate.net
Steric Tuning:
The methyl group at the 3-position introduces a moderate degree of steric hindrance near one of the coordinating nitrogen atoms. This steric influence is less pronounced than that of a substituent at the 6-position, which directly flanks the nitrogen atom and can significantly hinder metal coordination. mdpi.com However, the 3-methyl group can affect the preferred conformation of the bipyridine ligand and the geometry of the resulting metal complex. In its free state, 2,2'-bipyridine (B1663995) prefers a planar, trans-conformation, but upon coordination to a metal ion, it adopts a cis-conformation. The steric presence of the 3-methyl group can influence the torsion angle between the two pyridine rings in the coordinated state.
For example, in complexes of the related 3,3'-dimethyl-2,2'-bipyridine, the two methyl groups force a significant twist in the bipyridine backbone, with observed N-C-C-N torsion angles of approximately 40°. This distortion from planarity can have a profound impact on the electronic structure and reactivity of the metal center. nih.gov Judicious placement of additional bulky substituents on the this compound framework can be used to control the coordination sphere around a metal ion, influencing catalytic activity and selectivity. nih.gov
| Substituent at 3-position | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Metal Complex |
|---|---|---|---|
| -CH₃ (Methyl) | Weakly electron-donating (inductive) | Moderate | Slight increase in ligand basicity; influences inter-ring torsion angle. |
| -OCH₃ (Methoxy) | Strongly electron-donating (resonance) | Moderate | Raises HOMO energy; may alter photophysical properties. |
| -CN (Cyano) | Strongly electron-withdrawing (resonance and inductive) | Moderate | Lowers LUMO energy; facilitates reduction of the ligand. |
| -C(CH₃)₃ (tert-Butyl) | Weakly electron-donating (inductive) | High | Creates a sterically hindered coordination pocket; can enforce specific geometries. |
Incorporating π-Conjugated Systems
Extending the π-conjugation of the this compound ligand is a powerful strategy for modifying its photophysical and electronic properties. This is typically achieved by introducing aromatic or other unsaturated moieties to the bipyridine core, which can lead to enhanced light absorption, altered emission wavelengths, and improved charge-transfer characteristics in the corresponding metal complexes.
The synthesis of such π-extended systems often relies on cross-coupling reactions, such as Suzuki or Stille couplings, where halogenated bipyridine precursors are reacted with appropriate boronic acids or organostannanes. nih.govacs.org While specific examples starting from this compound are not extensively documented, the principles can be readily applied. For instance, a brominated derivative of this compound could be coupled with phenylboronic acid to yield a phenyl-substituted ligand.
The introduction of a π-conjugated substituent, such as a phenyl group, at the 4- or 5-positions of the bipyridine rings can lead to several important effects. It can increase the molar absorptivity of the ligand and its metal complexes and often results in a red-shift of the absorption and emission spectra. msu.edu Furthermore, if the appended π-system is coplanar with the bipyridine ring, it can facilitate intraligand electron delocalization in the excited state, which can influence the rates of radiative and non-radiative decay. msu.edu The steric influence of the 3-methyl group would need to be considered, as it could affect the degree of planarity between the bipyridine core and the attached π-system, thereby modulating the extent of electronic communication.
Synthesis of Multi-Bipyridine Architectures
The construction of molecules containing multiple bipyridine units, such as oligobipyridines or dendritic structures, allows for the creation of multinuclear metal complexes with unique photophysical, electrochemical, and catalytic properties. this compound can serve as a valuable building block in the synthesis of these complex architectures.
Standard cross-coupling methodologies are the primary tools for assembling multi-bipyridine systems. nih.govresearchgate.net For example, a derivative of this compound bearing a reactive handle, such as a boronic ester or a halogen, could be subjected to a Suzuki or Stille coupling reaction with another appropriately functionalized bipyridine unit. This would allow for the creation of a bis(bipyridine) ligand where the two bipyridine moieties are directly linked or connected by a spacer.
| Architecture | Synthetic Strategy | Role of this compound Unit | Potential Application |
|---|---|---|---|
| Bis(bipyridine) | Suzuki or Stille coupling of functionalized monomers | Provides a sterically defined chelating unit | Bridging ligand for dinuclear complexes |
| Oligobipyridine Chains | Iterative cross-coupling reactions | Repeating unit with controlled stereoelectronics | Molecular wires, helical structures |
| Dendritic Bipyridines | Convergent or divergent synthesis from a core | Peripheral chelating site | Light-harvesting systems, multielectron catalysis |
Regioselective Functionalization and Its Consequences on Chelation
The regioselective functionalization of the this compound scaffold is essential for the rational design of advanced ligands. The existing methyl group can influence the position of subsequent modifications, and the location of new functional groups has a direct impact on the chelation properties of the ligand.
Directing Effects of the 3-Methyl Group:
The 3-methyl group can exert a directing effect in electrophilic aromatic substitution reactions, although the pyridine ring is generally deactivated towards such reactions. More common are transition-metal-catalyzed C-H functionalization reactions, where the regioselectivity is often controlled by a directing group or the inherent reactivity of specific C-H bonds. mdpi.comnih.gov In the case of this compound, C-H bonds at positions 4, 5, and 6 of the methylated ring, and positions 3', 4', 5', and 6' of the unsubstituted ring are available for functionalization. The precise outcome of a C-H activation reaction would depend on the specific catalyst and reaction conditions employed. For instance, palladium-catalyzed arylations often proceed at the less sterically hindered positions. nih.gov
Consequences for Chelation:
The introduction of new functional groups can have significant consequences for the chelation of metal ions.
Steric Effects: A bulky substituent introduced at the 3'-position would create a highly congested coordination pocket, potentially leading to distorted geometries or preventing the coordination of larger metal ions. Conversely, functionalization at the 5- or 5'-positions would have a minimal steric impact on the chelating site.
Electronic Effects: An electron-withdrawing group placed at the 4'-position would enhance the π-acceptor properties of the ligand, stabilizing the d-orbitals of the metal center. This can affect the redox potentials and the energy of MLCT transitions in the resulting complex. nih.gov
Introduction of New Donor Atoms: Functionalization can also be used to introduce additional donor atoms, thereby increasing the denticity of the ligand. For example, the elaboration of the methyl group at the 3-position into a longer chain containing a phosphine (B1218219) or ether moiety could transform the bidentate this compound into a tridentate ligand, leading to more stable complexes and altered coordination geometries.
The ability to regioselectively functionalize this compound is therefore a powerful tool for creating ligands with precisely controlled coordination environments, which is fundamental to the development of new catalysts and functional materials.
Future Research Trajectories for 3 Methyl 2,2 Bipyridine Chemistry
Expanding Supramolecular Assembly Complexity and Functionality
The principles of self-assembly in supramolecular chemistry offer a powerful strategy for the construction of complex, functional architectures from molecular building blocks. 3-Methyl-2,2'-bipyridine is a promising ligand for the development of novel metallosupramolecular structures, where the methyl group can play a crucial role in directing the assembly process and imparting specific properties to the final ensemble.
Future research in this area will likely focus on leveraging the steric and electronic properties of the 3-methyl group to control the formation of discrete, high-order structures such as metallacycles, metallacages, and other intricate polyhedra. The steric hindrance introduced by the methyl group can be used as a "steric steering group" to favor the formation of specific isomers or to control the size and shape of the resulting supramolecular cavity. This level of control is essential for the design of host-guest systems with high selectivity for specific molecular targets.
Furthermore, the methyl group can serve as a point of attachment for other functional groups, allowing for the post-assembly modification of the supramolecular structure. This would enable the introduction of additional functionalities, such as responsive elements or catalytic sites, into the pre-assembled scaffold. This approach opens the door to the creation of "smart" supramolecular systems that can respond to external stimuli or perform complex tasks.
The development of functional supramolecular materials based on this compound is another key research trajectory. This includes the design of porous materials for gas storage and separation, stimuli-responsive gels, and luminescent sensors. By carefully controlling the self-assembly process, it will be possible to create materials with tailored properties for a wide range of applications.
The table below summarizes the potential research directions in the supramolecular chemistry of this compound.
| Research Direction | Potential Supramolecular Structures | Potential Functionalities and Applications |
| Steric Control of Self-Assembly | - Isomerically pure metallacycles and metallacages. - Control over cavity size and shape. | - Selective host-guest systems for molecular recognition and sensing. - Chiral separation and catalysis. |
| Post-Assembly Modification | - Functionalized metallacages and coordination polymers. | - Stimuli-responsive materials. - Multi-functional catalysts. |
| Functional Supramolecular Materials | - Porous coordination polymers. - Metallogels. - Luminescent liquid crystals. | - Gas storage and separation. - Smart materials and sensors. - Optoelectronic devices. |
Q & A
Q. What synthetic methodologies are most effective for preparing 3-methyl-2,2'-bipyridine and its derivatives?
The Negishi cross-coupling reaction is a robust method for synthesizing methyl-substituted bipyridines. For example, 5-methyl-2,2'-bipyridine can be prepared via coupling of 2-bromo-5-methylpyridine with a pyridyl zinc halide precursor under palladium catalysis. Key factors include:
- Chemoselectivity : Selective coupling at the 2-halo site over other positions (e.g., 4-/6-halo) .
- Functional group tolerance : Compatibility with substituents like methyl, amino, and hydroxyl groups .
- Yield optimization : Use of tert-butyl groups to stabilize intermediates and improve reaction efficiency .
Q. How do substituents on this compound influence metal complex stability?
Substituents like methyl groups alter steric and electronic properties:
- Steric effects : Methyl groups at the 3-position reduce ligand flexibility, stabilizing octahedral geometries in complexes (e.g., [Cu(3-Me-bpy)₂]⁺) .
- Electronic effects : Electron-donating methyl groups increase electron density at nitrogen atoms, enhancing metal-ligand bond strength in complexes with Cu²⁺ or Fe²⁺ .
- Comparative studies show that methyl-substituted bipyridines form more stable complexes than unsubstituted analogues in aqueous media .
Q. What spectroscopic techniques are critical for characterizing this compound complexes?
- IR spectroscopy : Identifies coordination modes via shifts in C–N stretching (1600–1500 cm⁻¹) and carboxylate O–M bonds (e.g., in Eu³⁺/Tb³⁺-thiophene carboxylate-bipyridine ternary complexes) .
- NMR : Proton environments near methyl groups (δ 2.5–3.0 ppm) reveal conformational changes upon metal binding .
- UV-vis : Intense absorption bands in visible regions (400–600 nm) indicate metal-to-ligand charge transfer (MLCT) transitions in Cu/Fe complexes .
Advanced Research Questions
Q. How do substituent electronic environments impact catalytic performance in water oxidation?
Systematic studies on para-substituted Cu-bipyridine catalysts (e.g., –NH₂, –Cl, –Br) reveal:
- Electron-withdrawing groups (Cl, Br) lower redox potentials, accelerating O–O bond formation in water oxidation .
- Electron-donating groups (NH₂, OCH₃) stabilize Cu(III) intermediates but slow kinetics due to excessive electron density .
- Experimental validation : Cyclic voltammetry and turnover frequency (TOF) measurements correlate substituent Hammett parameters (σ) with catalytic efficiency .
Q. What strategies resolve contradictions in photoluminescence data for lanthanide-bipyridine complexes?
Discrepancies in emission intensity between binary (e.g., Eu³⁺-thiophene carboxylate) and ternary (Eu³⁺-thiophene carboxylate-bipyridine) systems arise from:
- Antenna effect enhancement : Bipyridine ligands improve energy transfer efficiency from ligand to metal center, increasing quantum yields .
- Solvent polarity : Ethanol in ternary complexes reduces non-radiative decay compared to aqueous binary systems .
- Counterion effects : PF₆⁻ vs. Cl⁻ influences crystal field splitting and emission profiles .
Q. How does thermal analysis guide precursor selection for nanometric metal oxide synthesis?
Thermal decomposition of Fe²⁺-bipyridine-EDTA complexes produces α-Fe₂O₃ nanoparticles (20–50 nm) at ~475°C. Key parameters include:
- Ligand decomposition kinetics : Bipyridine ligands decompose at lower temperatures (200–300°C) than EDTA (300–400°C), affecting oxide crystallinity .
- Atmosphere control : Inert atmospheres (N₂) prevent oxidation to Fe₃O₄, ensuring phase purity .
Methodological Challenges and Solutions
Addressing low yields in Negishi coupling for sterically hindered bipyridines
- Precursor design : Use bulky tert-butyl groups to prevent side reactions (e.g., homocoupling) .
- Catalyst optimization : Pd(PPh₃)₄ with low phosphine ligand concentration improves turnover .
- Workup protocols : Column chromatography with silica gel modified by triethylamine enhances separation of methyl-substituted isomers .
Mitigating ligand crossover in flow battery applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
